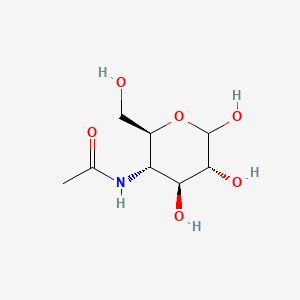

4-Acetamido-2,6-dideoxy-D-glucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

N-[(2S,3S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-4(2-10)15-8(14)7(13)6(5)12/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 |

InChI Key |

NXOIDIQQIJEXGY-KEWYIRBNSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |

Canonical SMILES |

CC(=O)NC1C(OC(C(C1O)O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis via Benzyl-Protected Glucopyranoside Intermediate

A seminal route begins with benzyl 2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (1) . Key steps include:

- Sulfonation : Treatment with methanesulfonyl chloride in pyridine yields the 4-O-mesyl derivative (15) .

- Azide Displacement : Reaction with sodium azide in hexamethylphosphoric triamide (HMPA) at 100°C for 24 hours replaces the mesyl group with an azide, forming benzyl 2-acetamido-4-azido-3-O-benzyl-2,4,6-trideoxy-α-D-glucopyranoside (16) .

- Reduction and Acetylation : Catalytic hydrogenation (Pd/C, H₂) reduces the azide to an amine, followed by acetylation with acetic anhydride to yield benzyl 2,4-diacetamido-3-O-benzyl-2,4,6-trideoxy-α-D-glucopyranoside (17) (46% yield).

- Hydrogenolysis : Final deprotection using Pd/C under 4.5 atm H₂ for 72 hours affords 4-acetamido-2,6-dideoxy-D-glucose (18) .

Critical Parameters :

Nef Reaction-Based Deoxygenation

An alternative approach employs the modified Nef reaction on nitrohexitol intermediates:

- Nitrohexitol Formation : 5-Deoxy-D-xylose reacts with nitromethane in basic methanol to yield 1,6-dideoxy-1-nitro-D-gulitol and 1,6-dideoxy-1-nitro-D-iditol (6:1 ratio).

- Acetylation : Tetra-O-acetylation of the nitrohexitol mixture followed by ammonolysis in methanol generates 2-acetamido-1,2,6-trideoxy-1-nitro-D-gulitol (11) and its iditol counterpart (12) .

- Nef Reaction : Treatment with sulfuric acid and barium hydroxide selectively eliminates the nitro group, producing 2-acetamido-2,6-dideoxy-D-gulose (13) and 2-acetamido-2,6-dideoxy-D-idose (14) , separated via cellulose column chromatography.

Yield Considerations :

Enzymatic Biosynthesis Pathway

In Bacillus cereus, UDP-4-acetamido-4,6-dideoxy-D-glucose is biosynthesized via a two-enzyme cascade:

- Dehydration : UDP-N-acetylglucosamine (UDP-GlcNAc) is converted to UDP-2-acetamido-2,6-dideoxy-α-D-xylo-4-hexulose by UDP-GlcNAc 4,6-dehydratase (Pdeg).

- Reduction : NADPH-dependent 4-reductase (Preq) reduces the 4-keto group, yielding UDP-4-acetamido-2,6-dideoxy-D-glucose.

Advantages :

Triflate-Mediated Deoxygenation

A high-yielding protocol uses trifluoromethanesulfonyl (triflate) intermediates:

- Triflation : 1,3,4-Tri-O-acetyl-β-D-glucosamine is treated with triflic anhydride to form 2-acetamido-3,4-di-O-acetyl-6-O-triflyl-β-D-glucopyranoside.

- Deoxygenation : Displacement with lithium triethylborohydride (Super Hydride) at −78°C removes the triflate group, yielding 2-acetamido-2,6-dideoxy-D-glucose derivatives.

Optimization :

- Super Hydride ensures selective C-6 deoxygenation without epimerization.

- Yields exceed 85% with chromatographic purification.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Byproduct Formation : Competing elimination during Nef reactions generates unsaturated sugars (e.g., hex-4-enopyranosides). Lowering reaction temperature to 0°C mitigates this.

- Purification : Cellulose column chromatography remains critical for separating diastereomers but increases processing time.

- Enzyme Stability : Recombinant Preq requires NADPH regeneration systems for large-scale biosynthesis.

Chemical Reactions Analysis

Enzymatic Aminotransferase Reactions

This compound participates in aminotransferase-catalyzed pathways. For example:

-

Substrate for dTDP-4-amino-4,6-dideoxy-D-glucose transaminase :

Converts 4-amino-4,6-dideoxy-D-glucose derivatives to 4-dehydro-6-deoxy-D-glucose using 2-oxoglutarate as a co-substrate, yielding L-glutamate .

Acetylation and Deacetylation

The acetamido group undergoes enzymatic modifications:

-

CoA-dependent N-acetylation :

QdtC, an N-acetyltransferase, catalyzes the acetylation of 3-amino-3,6-dideoxy-D-galactose derivatives using acetyl-CoA . While not directly studied on 4-acetamido-2,6-dideoxy-D-glucose, analogous mechanisms suggest reversible acetylation under specific conditions .

Oxidation and Reduction

The hydroxyl and amino groups participate in redox reactions:

-

Oxidation at C-4 :

Enzymes like WbpB oxidize UDP-linked derivatives to form 3-keto intermediates, a step critical in bacterial polysaccharide biosynthesis . -

Reduction of keto intermediates :

Reductases such as WreQ convert 4-keto-6-deoxy intermediates back to amino sugars using NADH .

Glycosylation and Glycosidic Bond Formation

The compound serves as a glycosyl donor in oligosaccharide synthesis:

-

Enzymatic glycosylation :

Incorporated into glycosaminoglycans via glycosyltransferases, forming β-glycosidic bonds . -

Chemical glycosylation :

Mesylation of hydroxyl groups (e.g., at C-3) enables displacement reactions to form rare β-glycosides .

Epoxide Formation and Ring-Opening

Functionalization via epoxides:

-

3,4-Epoxide synthesis :

Mesylation at C-3 followed by base treatment generates a 3,4-epoxide intermediate, which undergoes nucleophilic opening (e.g., with azide) to yield 4-amino derivatives .

Synthetic Modifications

Key steps in its synthesis include:

-

Benzylidene protection : Starting from 2-acetamido-2-deoxy-D-glucose, benzylidene acetal formation at C-4 and C-6.

-

Deoxygenation : Radical-based removal of the C-6 hydroxyl group using tributyltin hydride.

-

Deprotection : Acidic cleavage of the benzylidene group to yield this compound.

Enzymatic Inhibitory Effects

Scientific Research Applications

4-Acetamido-2,6-dideoxy-D-glucose has a wide range of applications in scientific research. It is used in the study of cellular glycosaminoglycan and protein synthesis, where it serves as a potential inhibitor or modifier of cellular glycoconjugates . Additionally, it is employed in the development of sugar-based fuel cells due to its deep oxidation capabilities . This compound also plays a role in the synthesis of other complex molecules and is used in various biochemical assays.

Mechanism of Action

The mechanism of action of 4-Acetamido-2,6-dideoxy-D-glucose involves its incorporation into metabolic pathways where it can act as an enzymatic inhibitor or a substrate analog. For example, its incorporation into glycosaminoglycans can result in premature chain termination or inhibition of normal sugar metabolites . Additionally, its oxidation products can participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Acetamido-2,6-dideoxy-D-glucose with structurally and functionally related deoxy amino sugars:

Table 1: Comparative Analysis of Deoxy Amino Sugars

Key Comparisons

Structural Differences this compound is distinguished by its acetamido group at position 4 and deoxygenation at positions 2 and 6. In contrast, QuiNAc has an acetamido group at position 2, which is critical for its role in bacterial O-antigen assembly . dTDP-4-amino-4,6-dideoxy-D-glucose retains hydroxyl groups at positions 2 and 3 but is deoxygenated at positions 4 and 6, with an amino group at position 4. This configuration is essential for its incorporation into acarbose .

Biosynthetic Pathways The biosynthesis of dTDP-4-amino-4,6-dideoxy-D-glucose involves the enzyme AcbV, a pyridoxal phosphate-dependent transaminase that catalyzes the conversion of dTDP-4-keto-6-deoxy-D-glucose using L-glutamate as an amino donor . QuiNAc biosynthesis in Francisella tularensis involves UDP-N-acetylglucosamine (UDP-GlcNAc) as a precursor, with sequential deoxygenation and acetylation steps .

Biological Roles QuiNAc is a critical component of the O-antigen in Francisella tularensis, contributing to pathogenicity and immune evasion . dTDP-4-amino-4,6-dideoxy-D-glucose is a building block for acarbose, which inhibits host α-glucosidases to suppress carbohydrate digestion in competing microorganisms .

Organism-Specific Distribution The transaminase responsible for synthesizing dTDP-4-amino-4,6-dideoxy-D-glucose is uniquely active in Escherichia coli strain B, whereas other organisms like Salmonella and Pasteurella pseudotuberculosis produce analogs with distinct stereochemistry (e.g., galacto-configured sugars) .

Physicochemical and Metabolic Properties

- dTDP-4-amino-4,6-dideoxy-D-glucose is enriched in pathways related to "polyketide sugar unit biosynthesis," indicating its role in secondary metabolite production .

- The acetamido group in this compound likely enhances hydrophobicity compared to amino derivatives, influencing membrane permeability or enzyme interactions.

Research Implications and Gaps

While the exact biological role of This compound remains underexplored, its structural analogs provide a framework for hypothesizing its functions. Future studies should focus on:

- Elucidating its biosynthetic pathway, particularly acetylation mechanisms.

- Investigating its presence in bacterial glycans or antimicrobial agents.

- Comparative enzymology of transaminases and acetyltransferases across bacterial species.

Biological Activity

4-Acetamido-2,6-dideoxy-D-glucose, also known as N-acetyl-d-quinovosamine (QuiNAc), is a significant monosaccharide found in the polysaccharide structures of various Gram-negative bacteria. This compound plays a crucial role in bacterial cell wall synthesis and has been studied for its potential biological activities, including its effects on glycoprotein biosynthesis and cellular metabolism. This article reviews the biological activity of QuiNAc, highlighting its synthesis, metabolic pathways, and inhibitory effects on cellular processes.

Synthesis and Metabolic Pathways

The biosynthesis of QuiNAc involves several enzymatic steps starting from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). The process typically includes:

- Dehydration : UDP-GlcNAc is converted to a 4-keto-6-deoxy derivative by specific dehydratases.

- Reduction : The 4-keto intermediate is then reduced to form UDP-QuiNAc, catalyzed by a 4-reductase enzyme, such as the WreQ protein from Rhizobium etli .

These steps are critical for the incorporation of QuiNAc into polysaccharides, which are essential for bacterial virulence and structural integrity.

Inhibition of Glycoprotein Biosynthesis

Research indicates that QuiNAc and its analogs can significantly inhibit glycoprotein biosynthesis. A study demonstrated that derivatives of 4-deoxy-GlcNAc analogs reduced the incorporation of radiolabeled glucosamine and leucine into hepatocyte glycoconjugates by up to 89% at concentrations of 20 mM . This suggests that QuiNAc may serve as a competitive inhibitor in glycosylation pathways.

Table 1: Inhibition of Glycoprotein Biosynthesis by QuiNAc Derivatives

| Compound | Concentration (mM) | % Reduction in Glucosamine Incorporation | % Reduction in Leucine Incorporation |

|---|---|---|---|

| Methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside | 20 | 89% | 88% |

| Free sugars (2-acetamido-2,4-dideoxy) | 20 | 75% | 64% |

Impact on Cellular Metabolism

The incorporation of QuiNAc into cellular metabolism has been linked to various effects on protein synthesis. For example, treatment with QuiNAc at specific concentrations has been shown to inhibit total protein synthesis due to uridine trapping mechanisms that deplete UTP pools . This inhibition can lead to reduced cell growth and altered metabolic states.

Case Study 1: Inhibition in Hepatocytes

In vitro studies using hepatocyte cultures revealed that the introduction of QuiNAc analogs led to a marked decrease in both glucosamine and leucine incorporation into glycoconjugates. The analogs were tested at varying concentrations, demonstrating significant inhibitory effects at lower concentrations compared to their non-acetylated counterparts .

Case Study 2: Enzymatic Pathway Characterization

A detailed characterization of the enzymatic pathways involving QuiNAc was conducted using recombinant proteins from Bacillus subtilis. The study confirmed that EpsN acts as an aminotransferase converting UDP-2,6-dideoxy-2-acetamido-4-keto glucose to UDP-QuiNAc . This enzymatic activity is critical for understanding how QuiNAc is utilized within bacterial systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acetamido-2,6-dideoxy-D-glucose, and how can regioselectivity be ensured during acetylation?

- Methodology : Synthesis typically involves regioselective acetylation of precursor sugars (e.g., D-glucose derivatives) followed by deoxygenation at C5. Acid-catalyzed condensation or enzymatic modifications (e.g., using acetyltransferases) are common approaches. For example, similar methods for 4,6-O-Ethylidene-α-D-glucose involve protecting groups to direct acetylation at C4 .

- Validation : Confirm regiochemistry via -NMR (e.g., characteristic shifts for C4-acetamido protons at δ 1.8–2.1 ppm) and compare with published spectra .

Q. How can LPS contamination interfere with glycan analysis of this compound in bacterial membrane proteins?

- Challenge : LPS shares structural similarities with glycans (e.g., QuiNAc in O-antigens), leading to false positives during β-elimination assays .

- Solution : Pre-treat samples with LPS-removal agents (e.g., polymyxin B affinity columns) or use ultracentrifugation to separate membrane proteins. Validate purity via MALDI-TOF MS to distinguish glycan vs. LPS peaks .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Recommended Methods :

- NMR : -NMR for anomeric carbon confirmation (δ 95–105 ppm for β-linkages).

- FTIR : Amide I band (~1650 cm) to confirm acetamido group retention .

- HRMS : Use ESI-HRMS in positive ion mode to verify molecular ions (e.g., [M+Na] for CHNO; calc. 236.0838) .

Advanced Research Questions

Q. How can isotopic labeling resolve mechanistic ambiguities in enzymatic reactions involving this compound?

- Case Study : Deuterium-labeled analogs (e.g., TDP-[3-H]-4-amino-4,6-dideoxy-D-glucose) were used to track hydrogen transfer in DesII-catalyzed deamination reactions. This revealed a radical SAM-dependent mechanism involving C3 hydrogen abstraction .

- Application : Synthesize - or -labeled QuiNAc to study substrate-enzyme binding dynamics via kinetic isotope effect (KIE) assays or solid-state NMR .

Q. What strategies address discrepancies in glycan structural data for this compound-containing glycoproteins?

- Analytical Triangulation : Combine:

- HPAEC-PAD for monosaccharide composition (retention time ~8–10 min for QuiNAc).

- CID-MS/MS to differentiate isobaric sugars (e.g., QuiNAc vs. GalNAcAN via fragment ions at m/z 144 and 158).

- Enzymatic Digestion : Use specific glycosidases (e.g., exo-α-N-acetylglucosaminidase) to confirm linkage positions .

Q. How does this compound influence the stability and immunogenicity of bacterial glycoconjugates?

- Experimental Design :

- Stability Assays : Incubate QuiNAc-modified LPS at varying pH/temperatures and monitor degradation via HPLC.

- Immunogenicity : Inject QuiNAc-LPS conjugates into murine models and measure IgG titers via ELISA. Compare with controls lacking QuiNAc .

- Key Finding : QuiNAc’s rare sugar profile may evade host immune recognition, a hypothesis supported by reduced antibody responses in Francisella tularensis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.